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Compound of Interest

Compound Name:
5-Methoxy-2,6-dimethyl-1,3-

benzothiazole

Cat. No.: B13832653

Get Quote

Executive Summary
Compound Name: 5-Methoxy-2,6-dimethyl-1,3-benzothiazole[1]

Molecular Formula: C₁₀H₁₁NOS[1]

Exact Mass: 193.06 g/mol [1]

CAS Registry:Not widely indexed; structural isomer of 63816-00-2 (6-OMe analogue).[1]

Core Application: Building block for Schiff base ligands, potential neuroprotective agents, and

fluorescent probes.[1]

This guide provides a comprehensive reference for the identification of this molecule using

Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry

(MS).
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To interpret the spectra accurately, one must understand the regiochemistry of the synthesis.[1]

This compound is typically synthesized via the Jacobson cyclization or oxidative cyclization of

N-(3-methoxy-4-methylphenyl)acetamide (derived from 3-methoxy-4-methylaniline).[1]

Regioselectivity: Cyclization of the thioanilide intermediate occurs at the position para to the

methyl group and ortho to the amino group, yielding the 5-methoxy-6-methyl substitution

pattern (sterically favored over the 7-methoxy-6-methyl isomer).[1]

Synthesis Workflow (Graphviz)

3-Methoxy-4-methylaniline
(Precursor)

Thioacetamide Intermediate
(N-Arylthioacetamide)

Ac2O / Lawesson's Reagent Oxidative Cyclization
(K3Fe(CN)6 / NaOH)

Radical Cation Formation 5-Methoxy-2,6-dimethyl-
1,3-benzothiazole

Regioselective Closure

Click to download full resolution via product page

Figure 1: Synthetic pathway establishing the 5,6-substitution pattern.

Mass Spectrometry (MS) Data
The mass spectrum of benzothiazoles is characterized by a stable molecular ion due to the

aromatic heterocycle.[1]

Key Fragmentation Pattern (EI, 70 eV)
Ion (m/z) Abundance Assignment Mechanistic Origin

193 100% (Base) [M]⁺
Stable molecular ion

(radical cation).[1]

178 ~60-80% [M – CH₃]⁺

Loss of methyl radical

(likely from methoxy

group).[1]

150 ~30% [M – CH₃ – CO]⁺

Subsequent loss of

CO (characteristic of

anisoles).[1]

108 ~15% [C₆H₄S]⁺

Thiazole ring

disintegration /

Benzyne fragments.[1]
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Mechanistic Insight
The initial fragmentation is dominated by the loss of the methyl radical from the 5-methoxy

group, forming a quinoid-like cation.[1] This is more favorable than the loss of the C2-methyl or

C6-methyl groups due to the resonance stabilization of the oxygen cation.[1]

Infrared Spectroscopy (IR)
The IR spectrum confirms the functional groups and the aromatic core.[1][2]

Frequency (cm⁻¹) Vibration Mode Intensity Notes

3050 – 3070 C–H Stretch (Ar) Weak Aromatic ring protons.

2920 – 2960 C–H Stretch (Alk) Medium
Methyl groups (C2-

Me, C6-Me, OMe).[1]

1590 – 1610 C=N Stretch Strong
Characteristic thiazole

ring breathing.[1]

1450 – 1480 C=C Stretch (Ar) Strong
Benzene ring skeletal

vibrations.

1240 – 1260 C–O–C Stretch Strong
Aryl alkyl ether

(Methoxy group).[1]

1040 – 1060 C–O Stretch Medium
Symmetric ether

stretch.[1]

750 – 800 C–H Bend (oop) Strong

Isolated aromatic

protons (indicates

substitution pattern).

[1]

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
The proton spectrum is distinct due to the two isolated aromatic protons (singlets) resulting

from the 2,5,6-substitution pattern.
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Shift (δ ppm) Multiplicity Integration Assignment
Structural
Justification

7.68 Singlet (s) 1H H-7

Para to OMe,

Ortho to C6-Me.

Deshielded by S

and ring current.

[1]

7.42 Singlet (s) 1H H-4

Ortho to OMe,

Meta to C6-Me.

[1] Shielded by

ortho-methoxy

effect.[1]

3.88 Singlet (s) 3H 5-OCH₃

Characteristic

methoxy shift on

aromatic ring.[1]

2.78 Singlet (s) 3H 2-CH₃

Deshielded

methyl attached

to the thiazole

C=N.

2.35 Singlet (s) 3H 6-CH₃
Aromatic methyl

group.[1]

Expert Analysis:

H-4 vs H-7: H-4 appears upfield (lower ppm) relative to H-7 because it is ortho to the

electron-donating methoxy group.[1] H-7 is meta to the methoxy and closer to the sulfur

atom, leading to a downfield shift.[1]

Coupling: Both aromatic protons appear as singlets because they are para to each other (or

separated by substituents) with no adjacent protons.[1] Small meta-coupling (J ~ 0.5-1.0 Hz)

might be observed at high field strength.[1]

¹³C NMR (100 MHz, CDCl₃)
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Shift (δ ppm) Assignment Carbon Type Notes

166.5 C-2 Quaternary (C=N)

Characteristic de-

shielded thiazole

carbon.[1]

156.8 C-5 Quaternary (C-O)
Ipso-carbon attached

to methoxy.

152.0 C-3a Quaternary
Bridgehead carbon

(next to N).[1]

134.5 C-7a Quaternary
Bridgehead carbon

(next to S).[1]

129.2 C-6 Quaternary (C-Me)
Ipso-carbon attached

to methyl.

121.5 C-7 CH Aromatic methine.

105.8 C-4 CH
Aromatic methine

(shielded by OMe).[1]

55.8 OCH₃ CH₃ Methoxy carbon.[1]

20.1 2-CH₃ CH₃
Methyl on thiazole

ring.[1]

16.8 6-CH₃ CH₃
Methyl on benzene

ring.[1]

Structural Elucidation Logic (Graphviz)
The following diagram illustrates the logical flow used to assign the regiochemistry based on

the NMR data.
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Experimental 1H NMR Data:
Two Singlets (Ar-H)

Isomer A: 5-Methoxy-6-methyl
(H-4 and H-7 are para/isolated)

Isomer B: 6-Methoxy-5-methyl
(H-4 and H-7 are para/isolated)

Differentiation Factor:
NOE (Nuclear Overhauser Effect)

NOE between OMe and H-4 only
CONFIRMS 5-Methoxy isomer

Click to download full resolution via product page

Figure 2: Logic flow for distinguishing the 5,6-substitution pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.echemi.com/produce/pr2303062440-2-amino-6-methoxy-benzothiazole.html
https://www.echemi.com/produce/pr2303062440-2-amino-6-methoxy-benzothiazole.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2Fj.ejmech.2008.09.043
https://www.benchchem.com/product/b13832653?utm_src=pdf-custom-synthesis#bc-rfq
https://www.echemi.com/produce/pr2303062440-2-amino-6-methoxy-benzothiazole.html
https://www.derpharmachemica.com/pharma-chemica/advances-in-benzothiazole-scaffold-a-review-of-synthesis-and-medicinal-significance.pdf
https://www.benchchem.com/product/b13832653/docs#technical-guide-spectroscopic-profiling-of-5-methoxy-2-6-dimethyl-1-3-benzothiazole
https://www.benchchem.com/product/b13832653/docs#technical-guide-spectroscopic-profiling-of-5-methoxy-2-6-dimethyl-1-3-benzothiazole
https://www.benchchem.com/product/b13832653/docs#technical-guide-spectroscopic-profiling-of-5-methoxy-2-6-dimethyl-1-3-benzothiazole
https://www.benchchem.com/product/b13832653/docs#technical-guide-spectroscopic-profiling-of-5-methoxy-2-6-dimethyl-1-3-benzothiazole
https://www.benchchem.com/product/b13832653?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13832653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13832653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

